(1-Butylsulfanyl-3-propan-2-yloxypropan-2-yl) 4-chlorobenzoate
Overview
Description
(1-Butylsulfanyl-3-propan-2-yloxypropan-2-yl) 4-chlorobenzoate is an organic compound that features a combination of sulfanyl, propan-2-yloxy, and chlorobenzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Butylsulfanyl-3-propan-2-yloxypropan-2-yl) 4-chlorobenzoate typically involves a multi-step process:
Formation of the Propan-2-yloxy Group: This step involves the reaction of propylene oxide with an alcohol under acidic or basic conditions to form the propan-2-yloxy group.
Introduction of the Butylsulfanyl Group: The butylsulfanyl group can be introduced through a nucleophilic substitution reaction where a butylthiol reacts with an appropriate leaving group.
Esterification with 4-Chlorobenzoic Acid: The final step involves the esterification of the intermediate compound with 4-chlorobenzoic acid in the presence of a catalyst such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(1-Butylsulfanyl-3-propan-2-yloxypropan-2-yl) 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorobenzoate group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted benzoates.
Scientific Research Applications
(1-Butylsulfanyl-3-propan-2-yloxypropan-2-yl) 4-chlorobenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of (1-Butylsulfanyl-3-propan-2-yloxypropan-2-yl) 4-chlorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The sulfanyl and chlorobenzoate groups may play a role in binding to active sites, thereby modulating the activity of the target molecules. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(1-Butylsulfanyl-3-propan-2-yloxypropan-2-yl) 4-bromobenzoate: Similar structure but with a bromine atom instead of chlorine.
(1-Butylsulfanyl-3-propan-2-yloxypropan-2-yl) 4-methylbenzoate: Similar structure but with a methyl group instead of chlorine.
(1-Butylsulfanyl-3-propan-2-yloxypropan-2-yl) 4-nitrobenzoate: Similar structure but with a nitro group instead of chlorine.
Uniqueness
The presence of the chlorobenzoate group in (1-Butylsulfanyl-3-propan-2-yloxypropan-2-yl) 4-chlorobenzoate imparts unique chemical properties, such as increased reactivity in nucleophilic substitution reactions compared to its analogs with different substituents. This makes it particularly valuable in specific synthetic and research applications.
Properties
IUPAC Name |
(1-butylsulfanyl-3-propan-2-yloxypropan-2-yl) 4-chlorobenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClO3S/c1-4-5-10-22-12-16(11-20-13(2)3)21-17(19)14-6-8-15(18)9-7-14/h6-9,13,16H,4-5,10-12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMGWWHCHOPVHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSCC(COC(C)C)OC(=O)C1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.